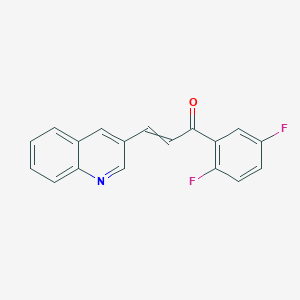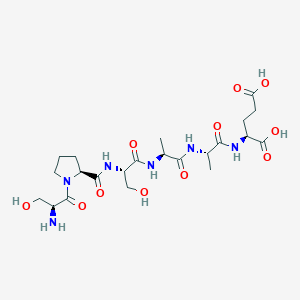![molecular formula C20H17NO3 B14203431 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-70-7](/img/structure/B14203431.png)
3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione: is an organic compound with a complex molecular structure It is a derivative of benzo[b]carbazole, featuring ethoxy and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction of appropriate precursors.
Introduction of Ethoxy and Ethyl Groups: The ethoxy and ethyl groups are introduced via substitution reactions. This can be achieved using ethylating and ethoxylating agents under controlled conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure to dihydro derivatives.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, and amines.
Major Products
Oxidized Derivatives: Formation of quinone-like structures.
Reduced Derivatives: Formation of dihydrobenzo[b]carbazole derivatives.
Substituted Derivatives: Introduction of various functional groups such as halides, hydroxyl, and amino groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: : In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: : The compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. They are also explored as potential drugs for various diseases.
Industry: : In the materials science industry, the compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist to various receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione
- 9-Ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
- 9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Uniqueness: : 3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione stands out due to its specific ethoxy and ethyl substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
830925-70-7 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-ethoxy-5-ethylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H17NO3/c1-3-21-16-11-12(24-4-2)9-10-15(16)17-18(21)20(23)14-8-6-5-7-13(14)19(17)22/h5-11H,3-4H2,1-2H3 |
InChI Key |
NLHWHUALYOFNQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OCC)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



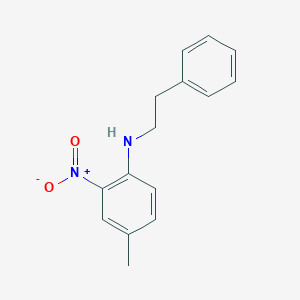

![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
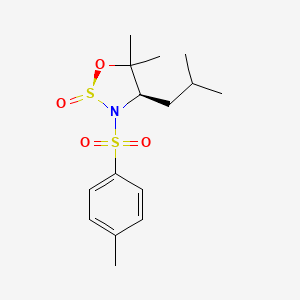
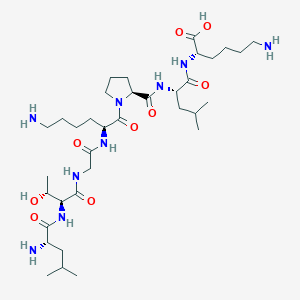
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
